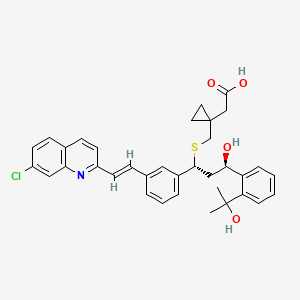

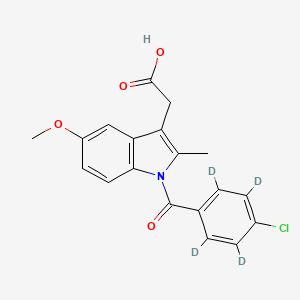

吲哚美辛-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

吲哚美辛-d4 是吲哚美辛的氘标记衍生物,吲哚美辛是一种非甾体抗炎药(NSAID)。吲哚美辛以其强大的抗炎、镇痛和退热特性而闻名。 This compound 中的氘标记使其在各种科学研究应用中特别有用,包括药代动力学研究和代谢研究 .

科学研究应用

吲哚美辛-d4 由于其氘标记在科学研究中得到广泛应用,这在各个领域提供了独特的优势:

药代动力学: 用于研究吲哚美辛在体内的吸收、分布、代谢和排泄。

代谢研究: 有助于了解吲哚美辛的代谢途径并识别其代谢物。

药物开发: 用于开发具有更高疗效和更少副作用的新型 NSAID。

生物学研究: 用于与炎症、疼痛和发热机制相关的研究.

作用机制

吲哚美辛-d4 通过抑制环氧合酶 (COX) 酶发挥作用,环氧合酶 (COX) 酶负责合成前列腺素。前列腺素是介导炎症、疼痛和发热的信号分子。通过抑制 COX,this compound 减少前列腺素的产生,从而缓解这些症状。 氘标记不会改变作用机制,但它为详细的药代动力学和代谢研究提供了一种工具 .

生化分析

Biochemical Properties

Indomethacin-d4, like its parent compound Indomethacin, is a potent and nonselective inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), with IC50s of 18 nM and 26 nM for human COX-1 and COX-2, respectively, in CHO cells . These enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain. By inhibiting these enzymes, Indomethacin-d4 can effectively reduce inflammation and pain .

Cellular Effects

Indomethacin-d4, through its inhibition of COX-1 and COX-2, can have significant effects on various types of cells and cellular processes. For instance, it has been shown to enhance death receptor 5 signaling and sensitize tumor cells to adoptive T-cell therapy, leading to improved tumor growth control and prolonged survival . This suggests that Indomethacin-d4 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Indomethacin-d4 is primarily through its inhibition of COX-1 and COX-2 enzymes. This inhibition disrupts the synthesis of prostaglandins, thereby reducing inflammation and pain . Additionally, Indomethacin-d4 may also exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that Indomethacin, the parent compound, can induce gastric damage via inhibiting the release of protective factors like COX-1, prostaglandin E2 (PGE2), bicarbonate, and mucus; increasing aggressive factors like acid; and increasing oxidant parameters while decreasing antioxidant parameters . Similar effects might be expected with Indomethacin-d4.

Dosage Effects in Animal Models

Studies on Indomethacin have shown that it can cause gastrointestinal irritation in dogs and swine at certain doses . Similar dosage-dependent effects might be expected with Indomethacin-d4.

Metabolic Pathways

Indomethacin, the parent compound of Indomethacin-d4, is metabolized by several drug-metabolizing pathways including those of the cytochrome P450s and UDP-glucuronosyltransferases (UGTs) . It is likely that Indomethacin-d4 follows similar metabolic pathways.

Transport and Distribution

Studies on Indomethacin have shown that it can be taken up by primary rat hepatocytes via Na±dependent and -independent active transport processes . Similar transport and distribution mechanisms might be expected with Indomethacin-d4.

准备方法

合成路线和反应条件

吲哚美辛-d4 的合成涉及将氘原子掺入吲哚美辛分子中。这可以通过多种合成路线实现,包括:

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的纯度和一致性。 高效液相色谱 (HPLC) 和质谱法通常用于质量评估 .

化学反应分析

反应类型

吲哚美辛-d4 会发生各种化学反应,包括:

氧化: this compound 可以被氧化形成相应的醌衍生物。

还原: 还原反应可以将this compound 转化为其相应的醇衍生物。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 在取代反应中使用各种卤化剂和亲核试剂.

主要产品

相似化合物的比较

类似化合物

吲哚美辛: 吲哚美辛-d4 的非氘化形式,广泛用作 NSAID。

双氯芬酸: 另一种具有类似抗炎特性的 NSAID。

This compound 的独特性

This compound 由于其氘标记而具有独特性,这提供了几个优势:

增强的稳定性: 氘标记的化合物与它们的非氘化对应物相比通常表现出更高的稳定性。

改善的药代动力学: 氘的存在可以改变代谢途径,从而导致改善的药代动力学特征。

This compound 是一种宝贵的科学研究化合物,由于其氘标记提供了独特的优势。它的应用涵盖了各个领域,包括药代动力学、代谢研究和药物开发,使其成为研究人员必不可少的工具。

属性

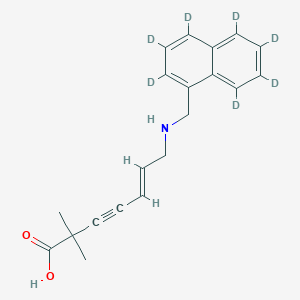

IUPAC Name |

2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,22,23)/i3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIGDMFJXJATDK-LNFUJOGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)OC)CC(=O)O)C)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)

![3-O-tert-butyl 5-O-[(1S,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1140391.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)

![N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B1140393.png)

![3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B1140403.png)

![N-[(1S)-1-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)ethyl]-3-(2-fluorophenyl)prop-2-enamide](/img/structure/B1140405.png)